molecular formula C22H21N3O B2949715 N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine CAS No. 618405-34-8

N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Cat. No.: B2949715
CAS No.: 618405-34-8
M. Wt: 343.43
InChI Key: JHPOKNXDPYFIHU-UHFFFAOYSA-N
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Description

Indole derivatives are a class of organic compounds that contain an indole moiety . They are widely distributed in both natural and synthetic compounds, and they exhibit a broad range of useful biological activities .


Synthesis Analysis

The synthesis of indole derivatives often involves a condensation reaction . For example, one method involves the condensation of 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

Properties

IUPAC Name

N-[(3-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-15-21(18-10-3-4-11-19(18)24-15)22(25-20-12-5-6-13-23-20)16-8-7-9-17(14-16)26-2/h3-14,22,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPOKNXDPYFIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)OC)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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